(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
AZD1236 has been used in trials studying the basic science and treatment of Cystic Fibrosis and Chronic Obstructive Pulmonary Disease.
Scientific Research Applications
Synthesis and Insecticidal Activity
The compound is involved in the synthesis of various dihydropiperazine neonicotinoid compounds. The research highlights the success in synthesizing isomeric dihydropiperazines, emphasizing the dihydropiperazine ring system's suitability as a bioisosteric replacement for the imidazolidine ring in neonicotinoid compounds, which are used as insecticides (Samaritoni et al., 2003).
Anticancer Activity
N-substituted indole derivatives, including thiazolidine-2,4-dione, have been synthesized and shown to exhibit significant anticancer activity. This highlights the potential therapeutic application of such compounds in cancer treatment (Kumar & Sharma, 2022).
Chemical Structure Analysis
The compound's chemical structure has been analyzed to understand its pharmacophore model better. This kind of research is crucial in drug design and development, helping to predict the molecule's interaction with biological targets (Li et al., 2005).
Chemosensitization in Antibiotic Resistance
Derivatives of imidazolidine-4-one, including those related to the compound , have shown potential in enhancing the effectiveness of antibiotics against resistant strains of bacteria, such as MRSA. This is significant in the field of medical microbiology and pharmacology, addressing the critical challenge of antibiotic resistance (Matys et al., 2015).
Antibacterial and Antifungal Activity
The compound's derivatives have been found to exhibit both antibacterial and antifungal activities. This expands its potential utility in treating various microbial infections (Mohanty et al., 2015).
Quantum Chemical and Biological Studies
Computational quantum chemical studies have been conducted on related compounds to understand their pharmacokinetic properties and biological activities. Such studies are vital for predicting how these compounds behave in biological systems (Gaurav & Krishna, 2021).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activities, particularly against gram-positive bacteria, underlining their potential in developing new antimicrobial agents (Prakash et al., 2011).
Synthesis of LFA-1 Inhibitors
The compound has been used in synthesizing lymphocyte function-associated antigen-1 (LFA-1) inhibitors, highlighting its significance in immunological research and potential therapeutic applications in treating inflammatory diseases (Latli et al., 2011).
5-HT2 Antagonist Activity
Derivatives have been tested for 5-HT2 and alpha-1 receptor antagonist activity, indicating potential applications in neuropsychiatric drug development (Watanabe et al., 1992).
properties
CAS RN |
459814-89-2 |
---|---|
Product Name |
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione |
Molecular Formula |
C15H19ClN4O5S |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(5S)-5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1 |
InChI Key |
SFJFBTPHDHUUPU-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Appearance |
Solid powder |
Other CAS RN |
459814-89-2 459814-90-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD-1236, AZD1236, AZD 1236 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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